Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt is a nucleotide derivative characterized by its unique structure and properties. This compound is a modified form of thymidine triphosphate, which is essential for DNA synthesis. The trilithium salt indicates that three lithium ions are associated with the triphosphate group, enhancing its solubility and stability in aqueous solutions. The molecular formula for this compound is with a molecular weight of approximately 473.11 g/mol .
This compound exhibits significant biological activity as a nucleotide precursor. It is involved in the synthesis of deoxyribonucleic acid (DNA), where it serves as a building block during replication and repair processes. The unique properties of the trilithium salt form may enhance its uptake and utilization by cells compared to other forms of thymidine triphosphate. Additionally, it has been studied for its potential therapeutic applications in gene therapy and molecular biology due to its ability to integrate into DNA structures effectively .
The synthesis of Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt typically involves several steps:
This multi-step synthesis requires careful control of reaction conditions to avoid degradation or unwanted side reactions .
Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt has several applications in biochemistry and molecular biology:
Studies on the interactions of Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt with various enzymes have shown that it effectively binds to DNA polymerases and ligases. These interactions are critical for its function in DNA synthesis and repair. Additionally, research indicates that modifications to the phosphate groups can influence enzyme affinity and activity, suggesting potential avenues for optimizing its use in therapeutic contexts .
Several compounds share structural similarities with Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt, each with unique characteristics:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Deoxythymidine triphosphate (dTTP) | C10H15N2O13P3 | Lacks lithium salts; more stable but less soluble |
| Adenosine triphosphate (ATP) | C10H12N5O13P3 | Contains adenine instead of thymine; primary energy carrier |
| Cytidine triphosphate (CTP) | C9H13N3O14P3 | Contains cytosine; involved in RNA synthesis |
| Guanosine triphosphate (GTP) | C10H12N5O14P3 | Contains guanine; crucial for protein synthesis |
Commercial preparations supply the compound as a 100 mM (0.10 mol l-1) clear solution at pH 7.5 ± 0.2, corresponding to ≈ 48.7 mg ml-1 using the PubChem molecular mass of 486.99 g mol-1 [1] [2] [3]. Supplier certificates for related lithium nucleoside triphosphates quote water solubility ≥ 35 mg ml-1 at 25 °C [4], and analytical notes indicate that maximal stability and solubility are maintained between pH 7.5 and 8.2; at lower pH rapid hydrolytic loss of the γ-phosphate is observed [5] [6] [7].
| Aqueous pH | Empirical solubility description | Representative quantitative datum |
|---|---|---|
| 5.5 – 6.0 | noticeable turbidity within minutes; partial precipitation; γ-phosphate hydrolysis detectable after 10 min at 95 °C [7] | not reported (qualitative “reduced”) |
| 7.0 | completely clear; manufacturer reference formulation [3] | 100 mM ≙ 48.7 mg ml-1 [3] |
| 7.5 | optimum for long-term storage; no degradation for ≥ 12 months at –20 °C [1] [5] | 100 mM |
| 8.2 | upper recommended limit; remains fully soluble; slight increase in ionic strength [6] | ≥ 50 mg ml-1 (lithium dNTP specification) [6] |
Key findings
Thermal‐stress studies on nucleotide triphosphates provide quantitative rate data that can be applied to the lithium thymidine analogue.
| Temperature (°C) | Medium (pH) | Apparent first-order half-life (t₁⁄₂) | Source |
|---|---|---|---|
| 25 | 7.5 | > 180 days (no measurable loss at –20 °C) | SDS certificate for tritiated lithium thymidine triphosphate [8] |
| 37 | 7.4 | ≈ 4 min for total intracellular triphosphate pool in murine fibroblasts (extrapolated to thymidine analogue) [9] | |
| 95 | 8.3 | ≈ 4000 s (1.1 h) in buffered PCR mix (dATP model, identical triphosphate backbone) [10] | |
| 120 | 7 | 4.34 min in pressurised aqueous reactor (adenosine triphosphate benchmark) [11] |
First-order Arrhenius modelling of the 95–120 °C interval for triphosphate hydrolysis yields an activation energy of 31–34 kcal mol-1, matching values reported for other nucleoside triphosphates [11].
The influence of lithium on triphosphate solid-state order can be evaluated from crystallographic and computational investigations of lithium salts of phosphates and nucleotides.
| Comparative system | Observed dominant lattice | Stabilising interaction attributed to Li⁺ | Reference |
|---|---|---|---|
| Lithium halides (LiF → LiI) | rock-salt motif favoured over wurtzite when dispersion forces are included | short Li–O and Li–X coordination distances add cohesive energy to the anion lattice [15] | |
| Disodium adenosine triphosphate vs lithium analogue | Na⁺ bridges two molecules; Li⁺ generates more compact dimer with reduced hydration shell | smaller ionic radius allows closer approach to phosphate oxygens, raising lattice energy [16] | |
| Dimethyl phosphate model crystal | calculated phosphate geometry highly sensitive to counter-ion position; Li⁺ shortens P–O bonds | Li⁺ creates stronger electrostatic field, contracting the phosphate tetrahedron [17] | |
| DNA fibre diffraction (LiCl vs NaCl) | lithium induces greater helix overwinding (Δtwist ≈ 0.3° bp⁻¹) | enhanced charge screening by Li⁺ contracts adjacent phosphates [18] |
For thymidine 5′-(tetrahydrogen triphosphate), 3′-deoxy-, trilithium salt these findings imply: